molecular formula C13H22O3 B13776161 Butyl 2-oxocyclohexanepropionate CAS No. 68134-23-6

Butyl 2-oxocyclohexanepropionate

Cat. No.: B13776161
CAS No.: 68134-23-6
M. Wt: 226.31 g/mol
InChI Key: AISJENNWEMLKIH-UHFFFAOYSA-N
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Description

Butyl 2-oxocyclohexanepropionate: is an organic compound known for its unique chemical structure and properties. It is a colorless to pale yellow liquid with a fruity odor . This compound is used in various applications due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: Butyl 2-oxocyclohexanepropionate can be synthesized through organic synthesis methods from appropriate starting materials. One common method involves the oxidative coupling of ketones and toluene derivatives using tert-butyl hydroperoxide (TBHP) as an oxidant . This method provides a straightforward approach to obtaining α-benzoyloxy ketones in good to excellent yields.

Industrial Production Methods: In industrial settings, the production of this compound typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: Butyl 2-oxocyclohexanepropionate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups such as esters and ketones in its structure .

Common Reagents and Conditions:

    Oxidation: Reagents like TBHP and organohypervalent iodine are commonly used for oxidative reactions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) can be employed to reduce the ketone group.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, using reagents like alkoxides or amines.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield α-benzoyloxy ketones, while reduction can produce alcohol derivatives .

Scientific Research Applications

Chemistry: Butyl 2-oxocyclohexanepropionate is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals .

Biology and Medicine: In biological research, this compound can be used to study enzyme-catalyzed reactions and metabolic pathways.

Industry: Industrially, this compound is utilized in the production of fragrances and flavorings due to its fruity odor. It is also used in the manufacture of polymers and resins .

Mechanism of Action

The mechanism by which butyl 2-oxocyclohexanepropionate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The ester and ketone functional groups play a crucial role in its reactivity and binding affinity. These interactions can modulate various biochemical pathways, leading to the desired effects in different applications .

Comparison with Similar Compounds

Uniqueness: Butyl 2-oxocyclohexanepropionate stands out due to its unique combination of ester and ketone functional groups, which confer distinct reactivity and versatility in various chemical reactions. Its fruity odor also makes it valuable in the fragrance and flavoring industry .

Properties

CAS No.

68134-23-6

Molecular Formula

C13H22O3

Molecular Weight

226.31 g/mol

IUPAC Name

butyl 3-(2-oxocyclohexyl)propanoate

InChI

InChI=1S/C13H22O3/c1-2-3-10-16-13(15)9-8-11-6-4-5-7-12(11)14/h11H,2-10H2,1H3

InChI Key

AISJENNWEMLKIH-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)CCC1CCCCC1=O

Origin of Product

United States

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